molecular formula C14H15BrN2O5 B15241050 tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate

Cat. No.: B15241050
M. Wt: 371.18 g/mol
InChI Key: SHXWIYNINXIFHO-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a substituted indole derivative characterized by a tert-butyl carbamate group at position 1, bromine at position 3, methoxy at position 5, and nitro at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structural complexity arises from the interplay of electron-withdrawing (Br, NO₂) and electron-donating (OCH₃) substituents, which influence reactivity, solubility, and stability.

Properties

Molecular Formula

C14H15BrN2O5

Molecular Weight

371.18 g/mol

IUPAC Name

tert-butyl 3-bromo-5-methoxy-6-nitroindole-1-carboxylate

InChI

InChI=1S/C14H15BrN2O5/c1-14(2,3)22-13(18)16-7-9(15)8-5-12(21-4)11(17(19)20)6-10(8)16/h5-7H,1-4H3

InChI Key

SHXWIYNINXIFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=C(C=C21)[N+](=O)[O-])OC)Br

Origin of Product

United States

Preparation Methods

Core Indole Derivatives

The synthesis typically begins with 5-methoxyindole (C₉H₉NO), which provides the foundational scaffold. Alternative routes may employ pre-nitrated intermediates, but direct nitration of 5-methoxyindole is often preferred for cost efficiency.

Key Reagents

  • Brominating Agents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dimethylformamide (DMF).
  • Nitrating Agents : Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) or acetyl nitrate.
  • Protecting Agents : Di-tert-butyl dicarbonate (Boc anhydride) with bases like 4-dimethylaminopyridine (DMAP).

Bromination Strategies

Regioselective Bromination at Position 3

Bromination is typically performed early in the synthesis to exploit the electron-rich pyrrole ring. Under nitrogen protection, 5-methoxyindole is dissolved in DMF and cooled to -5°C. Bromine is added dropwise, achieving a 1:1 mass ratio with the indole substrate. This low-temperature bromination minimizes polybromination and directs substitution to position 3.

Reaction Conditions :

  • Temperature: -5°C to 0°C
  • Solvent: DMF
  • Yield: 92–95%

Post-Bromination Processing

The crude product is quenched with soft water, filtered, and washed to remove excess bromine. Recrystallization in ethanol-water mixtures (45–50% ethanol) with activated charcoal and EDTA ensures high purity (>98% by HPLC).

Nitration Methodologies

Directed Nitration at Position 6

The methoxy group at position 5 directs nitration to the adjacent position 6 via electrophilic aromatic substitution. After Boc protection of the indole nitrogen, the substrate is treated with fuming HNO₃ in H₂SO₄ at 0°C. This step requires strict temperature control to prevent over-nitration.

Reaction Parameters :

  • Nitrating Agent: HNO₃/H₂SO₄ (1:3 v/v)
  • Temperature: 0–5°C
  • Yield: 85–90%

Alternative Nitration Routes

In cases where Boc protection precedes nitration, the electron-withdrawing effect of the Boc group moderates reactivity, allowing nitration at 40°C with acetyl nitrate. This method reduces side products but requires longer reaction times (12–15 hours).

Purification and Analytical Validation

Recrystallization Techniques

Crude product is dissolved in ethanol-water (1:1) and treated with activated charcoal (1.5 g per 50 g product) to adsorb impurities. EDTA (1 g per 50 g product) chelates residual metals, enhancing crystal clarity.

Chromatographic and Spectroscopic Analysis

  • HPLC : Monitors reaction completion (residual starting material <0.5%).
  • NMR : Confirms substitution patterns (e.g., ¹H NMR: δ 8.21 ppm for C3-H, δ 3.89 ppm for OCH₃).
  • Mass Spectrometry : Molecular ion peak at m/z 371.02 ([M+H]⁺).

Challenges and Process Optimization

Order of Functionalization

Bromination before nitration avoids deactivation of the aromatic ring by the nitro group. Early Boc protection stabilizes the indole nitrogen but may hinder subsequent electrophilic substitutions, necessitating tailored reaction sequences.

Solvent and Temperature Effects

DMF enhances bromine solubility but requires post-reaction dilution to prevent side reactions. Ethanol-water recrystallization balances solubility and purity, achieving 99% purity in scaled batches.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate, water, and acidic conditions.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Hydroxyl derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Comparison

Compound Position 3 Position 5 Position 6 Key Functional Groups
Target Compound Br OCH₃ NO₂ tert-butyl carbamate
Compound A () - - Propenyl-mesylate tert-butyl carbamate
Compound B () Benzyl-methoxy - Br tert-butyl carbamate
Compound C () COOCH₃ Br - Methyl ester

Table 2: Physicochemical Properties

Compound logP (Predicted) Solubility (Organic) Stability
Target Compound ~3.8 High in DCM, THF Stable to heat, acid-labile
Compound A () ~2.5 Moderate Hydrolysis-prone
Compound C () ~2.1 Low Ester hydrolysis susceptible

Biological Activity

tert-Butyl 3-bromo-5-methoxy-6-nitro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, notable for its diverse biological activities. The compound features a complex structure that includes an indole ring substituted with a tert-butyl ester, bromine, methoxy, and nitro groups. These substituents contribute to its unique chemical properties and potential therapeutic applications.

  • Molecular Formula : C14H15BrN2O5
  • Molecular Weight : 371.18 g/mol
  • Structure : The presence of the bromine atom and nitro group enhances its electrophilic nature, making it reactive in various chemical environments.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the realms of anticancer and antimicrobial properties.

Anticancer Activity

Preliminary studies suggest that this compound may interact with molecular targets involved in cancer cell signaling pathways. The nitro group is particularly noteworthy as it can enhance biological activity through redox reactions within cellular environments.

Case Study Findings :

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells. IC50 values ranged from submicromolar to micromolar concentrations, indicating potent anticancer activity.
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through mechanisms involving mitochondrial stress and DNA damage, as evidenced by increased expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with cellular processes critical for bacterial survival.

Research Findings Summary Table

Activity Type Cell Line/Organism IC50 Value (µM) Mechanism
AnticancerA549 (Lung Cancer)3.4Apoptosis via mitochondrial pathway
AnticancerMCF-7 (Breast Cancer)8.0Induction of DNA damage
AntimicrobialE. coli12.5Membrane disruption
AntimicrobialS. aureus15.0Interference with cellular processes

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions allowing for the introduction of various functional groups while maintaining high selectivity and yield.

Potential Applications:

  • Medicinal Chemistry : Due to its diverse biological activities, this compound is a promising candidate for further development as an anticancer agent.
  • Organic Synthesis : Its reactive bromine atom allows for participation in cross-coupling reactions, making it valuable in the synthesis of more complex organic molecules .

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